molecular formula C19H17F2N3O4S B2539132 2-((4-(difluoromethoxy)phenyl)amino)-N-(2,4-dimethoxyphenyl)thiazole-4-carboxamide CAS No. 1105230-00-9

2-((4-(difluoromethoxy)phenyl)amino)-N-(2,4-dimethoxyphenyl)thiazole-4-carboxamide

Cat. No. B2539132
M. Wt: 421.42
InChI Key: JMAYHUPWTXQHCJ-UHFFFAOYSA-N
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Description

2-Aminothiazole derivatives are being investigated as potential anticancer agents . They have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .


Chemical Reactions Analysis

One of the 2-aminothiazole derivatives, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, has been reported to inhibit tubulin polymerization .

Scientific Research Applications

Thiazole Derivatives in Drug Development

Thiazole derivatives, to which our compound of interest belongs, have been extensively studied for their pharmacological properties. For example, benzofused thiazole derivatives have been evaluated for their potential as antioxidant and anti-inflammatory agents. These studies highlight the versatile role thiazole compounds can play in medicinal chemistry, serving as leads for the development of new therapeutic agents due to their varied biological activities, including anticancer, anti-inflammatory, and antioxidant properties (Dattatraya G. Raut et al., 2020).

AMPK-Independent Effects of AICAr

Although not directly related, the study on AICAr, a compound used as an AMPK activator, demonstrates the complexity of interpreting effects attributed to specific chemical compounds in biological research. AICAr is used to understand the physiological regulation of metabolism and cancer pathogenesis, illustrating the importance of chemical compounds in research for delineating molecular pathways and potential therapeutic targets (D. Visnjic et al., 2021).

Synthesis and Application of Heterocyclic Compounds

The synthesis and biological importance of 2-(thio)ureabenzothiazoles (TBT and UBT) show the significant role of heterocyclic compounds in medicinal chemistry. These compounds exhibit a broad spectrum of biological activities, making them crucial in the development of new pharmacological agents. This area of research underscores the potential for compounds like 2-((4-(difluoromethoxy)phenyl)amino)-N-(2,4-dimethoxyphenyl)thiazole-4-carboxamide to be explored for similar applications (M. Rosales-Hernández et al., 2022).

Potential Anticancer Applications

Imidazole derivatives, closely related to thiazole compounds, have been reviewed for their antitumor activity, providing insights into how structurally similar compounds can be leveraged in cancer research. This includes the exploration of bis(2-chloroethyl)amino derivatives of imidazole and related structures for their potential as antitumor drugs (M. Iradyan et al., 2009).

Future Directions

The development of 2-aminothiazole derivatives as anticancer drugs is a promising field of research. Future work will likely focus on improving the potency and selectivity of these compounds, as well as understanding their mechanisms of action .

properties

IUPAC Name

2-[4-(difluoromethoxy)anilino]-N-(2,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O4S/c1-26-13-7-8-14(16(9-13)27-2)23-17(25)15-10-29-19(24-15)22-11-3-5-12(6-4-11)28-18(20)21/h3-10,18H,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAYHUPWTXQHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(difluoromethoxy)phenyl)amino)-N-(2,4-dimethoxyphenyl)thiazole-4-carboxamide

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